N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (DMSO-d₆, 500 MHz) :
- ¹³C NMR (126 MHz) :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c25-21(23-17-10-4-5-11-17)15-24-18-12-6-7-13-19(18)29(27,28)20(14-22(24)26)16-8-2-1-3-9-16/h1-3,6-9,12-13,17,20H,4-5,10-11,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRICAIDKRWFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the cyclopentyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules, including benzodiazepines, indole acetamides, and triazolobenzodiazepines. Below is a comparative analysis based on and inferred physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s benzothiazepine core (sulfur atom, trioxo groups) contrasts with benzodiazepines (nitrogen-rich core), which are well-known for GABAₐ receptor modulation . The sulfur atom may enhance electron-withdrawing effects, while the 1,1,4-trioxo group increases polarity compared to the dichlorophenyl or nitro substituents in triazolobenzodiazepines.
The phenyl ring at position 2 of the benzothiazepine may enhance π-π stacking interactions in biological targets, similar to chlorophenyl groups in benzodiazepines .
Pharmacological Implications: Benzothiazepines are less common in clinical use than benzodiazepines but are explored for calcium channel blockade (e.g., diltiazem analogues). The trioxo group in the target compound could mimic sulfonamide moieties in carbonic anhydrase inhibitors . Indole-acetamide derivatives (e.g., compounds) often target cannabinoid or serotonin receptors, suggesting divergent therapeutic pathways compared to benzothiazepines.
Biological Activity
N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that contributes to its biological activity. The presence of the benzothiazepine moiety is particularly noteworthy due to its role in various pharmacological effects.
This compound exhibits its biological activity primarily through:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : This compound has been identified as an inhibitor of PTPs, particularly PTP1B. Inhibition of PTPs can lead to enhanced insulin signaling and potential applications in diabetes management .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Insulin Sensitivity : A study demonstrated that the compound improved insulin sensitivity in diabetic mouse models by inhibiting PTP1B activity. This suggests potential therapeutic applications in type 2 diabetes management.
- Antitumor Efficacy : In vitro assays revealed that this compound significantly inhibited the proliferation of breast and colon cancer cells. Further investigation into its mechanism indicated that it induces apoptosis through the activation of caspase pathways.
- Synergistic Effects : Combining N-cyclopentyl with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines. This combination therapy approach highlights its potential in overcoming drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
